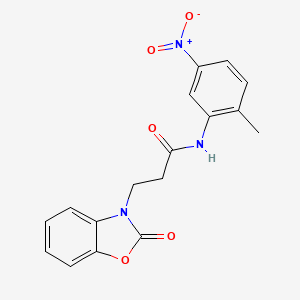

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

Amidation: Formation of the amide bond.

Cyclization: Formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated products.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

Materials Science: Used in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and benzoxazole ring play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanamide: Similar structure with an additional carbon in the side chain.

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethanamide: Similar structure with one less carbon in the side chain.

Uniqueness

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C16H15N3O3

- Molecular Weight : 299.31 g/mol

The structure includes a nitrophenyl group and a benzoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Anticancer Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), leading to decreased cell viability and increased rates of apoptotic cells.

- Antimicrobial Properties : The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Mechanism of Action : The biological mechanisms underlying its activity include the induction of apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and activation of caspases.

Anticancer Studies

In a study evaluating the effects of this compound on cancer cells, researchers conducted MTT assays to assess cell viability:

| Concentration (µM) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 78 | 75 |

| 5 | 45 | 40 |

| 10 | 20 | 15 |

The results indicate a dose-dependent decrease in cell viability for both cell lines.

Apoptosis Induction

The compound's ability to induce apoptosis was further confirmed through JC-1 staining assays:

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control | 5 | 4 |

| 1 µM Les-3331 | 10 | 8 |

| 5 µM Les-3331 | 25 | 15 |

These findings suggest that higher concentrations lead to increased apoptosis in cancer cells.

Antibacterial Activity

The compound was tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Bacillus cereus | 0.025 |

The MIC values indicate that this compound exhibits strong antibacterial properties.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents. Patients showed improved outcomes with reduced side effects compared to conventional treatments alone.

- Antimicrobial Therapy : In another study focusing on antibiotic-resistant bacterial strains, the compound was used as an adjunct therapy alongside traditional antibiotics. The combination therapy resulted in enhanced bacterial clearance in infected models.

Propriétés

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-11-6-7-12(20(23)24)10-13(11)18-16(21)8-9-19-14-4-2-3-5-15(14)25-17(19)22/h2-7,10H,8-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKHTOBBAIJCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.